4-{2-[4-(2-Hydroxyethoxy)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{2-[4-(2-Hydroxyethoxy)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one is an organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a hydroxyethoxy group attached to a phenyl ring, which is further connected to a hydrazinylidene group and a cyclohexa-2,5-dien-1-one moiety. It is commonly used in various chemical syntheses and has applications in multiple scientific fields.
Preparation Methods
The synthesis of 4-{2-[4-(2-Hydroxyethoxy)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one can be achieved through several synthetic routes. One common method involves the base-catalyzed etherification of hydroxybenzophenone, followed by the reaction with vinyl bromide and acetophenone . Another approach includes the reaction of 4-hydroxybenzophenone with ethylene oxide . These methods typically require controlled reaction conditions, including specific temperatures and catalysts, to ensure the desired product yield and purity.
Chemical Reactions Analysis
4-{2-[4-(2-Hydroxyethoxy)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The compound can also participate in nucleophilic substitution reactions, forming different derivatives depending on the reagents and conditions used. Major products formed from these reactions include substituted benzophenones and hydrazones .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a photosensitizer in photochemical reactions and as a crosslinking agent in polymer chemistry . In biology, it serves as a probe for studying enzyme mechanisms and as a ligand in biochemical assays . Industrially, it is used in the production of adhesives, coatings, and other materials .
Mechanism of Action
The mechanism of action of 4-{2-[4-(2-Hydroxyethoxy)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxyethoxy group enhances its solubility and facilitates its binding to active sites on enzymes, leading to inhibition or activation of enzymatic activity . The hydrazinylidene group can form covalent bonds with nucleophilic residues in proteins, further modulating their function . These interactions are crucial for its biological and chemical effects.
Comparison with Similar Compounds
4-{2-[4-(2-Hydroxyethoxy)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one can be compared with similar compounds such as 2-Hydroxy-4’- (2-hydroxyethoxy)-2-methylpropiophenone and 2-Hydroxy-4- (2-hydroxyethoxy)benzophenone . These compounds share similar structural features but differ in their specific functional groups and reactivity. The presence of the hydrazinylidene group in this compound makes it unique and imparts distinct chemical and biological properties .
Properties
CAS No. |
62257-21-0 |
---|---|
Molecular Formula |
C14H14N2O3 |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
4-[[4-(2-hydroxyethoxy)phenyl]diazenyl]phenol |
InChI |
InChI=1S/C14H14N2O3/c17-9-10-19-14-7-3-12(4-8-14)16-15-11-1-5-13(18)6-2-11/h1-8,17-18H,9-10H2 |
InChI Key |
INTHSNPRXFEIAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=CC=C(C=C2)OCCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.